Cas no 2138025-99-5 (2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide)

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide structure
2138025-99-5 structure
商品名:2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
CAS番号:2138025-99-5
MF:C11H22N2O2S
メガワット:246.369581699371
CID:6357019
PubChem ID:165843339

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide 化学的及び物理的性質

名前と識別子

    • 2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
    • 2138025-99-5
    • EN300-1132035
    • インチ: 1S/C11H22N2O2S/c1-9(11(2,3)4)10(14)13-16(15)7-5-12-6-8-16/h9,12H,5-8H2,1-4H3
    • InChIKey: NGUVESUJQWMXQP-UHFFFAOYSA-N
    • ほほえんだ: S1(CCNCC1)(=NC(C(C)C(C)(C)C)=O)=O

計算された属性

  • せいみつぶんしりょう: 246.14019912g/mol
  • どういたいしつりょう: 246.14019912g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 364
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 66.9Ų

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1132035-10g
2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
2138025-99-5 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1132035-0.5g
2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
2138025-99-5 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1132035-0.05g
2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
2138025-99-5 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1132035-1g
2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
2138025-99-5 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1132035-1.0g
2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
2138025-99-5
1g
$728.0 2023-06-09
Enamine
EN300-1132035-10.0g
2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
2138025-99-5
10g
$3131.0 2023-06-09
Enamine
EN300-1132035-2.5g
2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
2138025-99-5 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1132035-5.0g
2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
2138025-99-5
5g
$2110.0 2023-06-09
Enamine
EN300-1132035-5g
2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
2138025-99-5 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1132035-0.1g
2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide
2138025-99-5 95%
0.1g
$930.0 2023-10-26

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide 関連文献

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamideに関する追加情報

Introduction to 2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide (CAS No. 2138025-99-5)

2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide, identified by its Chemical Abstracts Service (CAS) number 2138025-99-5, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a morpholine scaffold modified with a thioketone moiety. The presence of multiple stereocenters and functional groups makes it a promising candidate for further investigation in drug discovery and development.

The morpholine ring is a key structural feature of this compound, contributing to its unique chemical properties and potential biological activities. Morpholine derivatives are widely recognized for their role in various pharmaceutical applications, including antihistamines, antiviral agents, and cardiovascular drugs. The incorporation of a thiomorpholine unit into the molecular structure introduces additional complexity, which may enhance binding affinity to biological targets. This modification has been explored in recent years as a strategy to improve pharmacokinetic profiles and therapeutic efficacy.

The thiomorpholine core is particularly noteworthy due to its ability to form stable hydrogen bonds and interact with polar regions of biological macromolecules. Such interactions are critical for the design of high-affinity ligands targeting enzymes and receptors involved in disease pathways. In the context of contemporary drug discovery, compounds featuring thiomorpholine motifs have been investigated for their potential in modulating neurological disorders, infectious diseases, and inflammatory conditions. The specific arrangement of substituents in 2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide may confer selective activity against particular therapeutic targets.

Recent advancements in computational chemistry have enabled the rapid screening of novel molecular architectures like 2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide for their pharmacological potential. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against enzymes such as kinases and proteases, which are implicated in cancer progression and other pathological processes. The rigidified backbone provided by the trimethylbutanamide moiety could enhance binding stability by restricting conformational flexibility at the active site.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Key synthetic strategies include condensation reactions between appropriate precursors followed by functional group modifications to introduce the morpholine and thioketone components. Advances in synthetic methodologies have facilitated the preparation of complex molecules like 2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide, enabling researchers to explore its biological significance more efficiently.

In vitro studies have begun to unravel the pharmacological profile of 2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide, revealing potential therapeutic applications. Initial experiments suggest that this compound may exhibit moderate activity against certain cancer cell lines by interfering with critical signaling pathways. Additionally, its interaction with mitochondrial enzymes has been observed in preliminary assays, raising interest in its potential effects on energy metabolism and oxidative stress regulation.

The morpholine ring’s ability to adopt multiple conformations may contribute to the compound’s versatility in binding different biological targets. This feature is particularly valuable in drug design, where flexibility can be leveraged to optimize receptor interactions. Structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate the three-dimensional structure of 2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide and its complexes with biomolecules.

Future research directions include exploring derivatives of this compound with modified functional groups to enhance bioavailability and reduce off-target effects. The integration of machine learning algorithms into virtual screening pipelines has accelerated the identification of promising analogs for experimental validation. Collaborative efforts between medicinal chemists and bioinformaticians are essential for translating computational insights into tangible pharmacological breakthroughs.

The growing interest in thiomorpholine-containing compounds underscores their significance as pharmacophores in modern drug discovery. As new synthetic routes are developed and biological data accumulate, compounds like 2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide are poised to play a crucial role in addressing unmet medical needs. Continued investigation into their mechanisms of action will provide valuable insights into disease pathophysiology and inform the design of next-generation therapeutics.

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